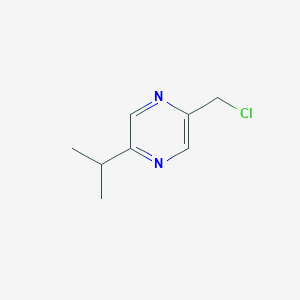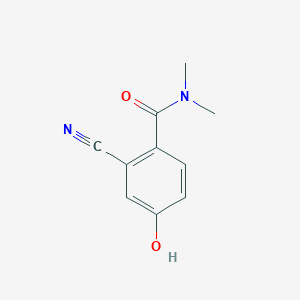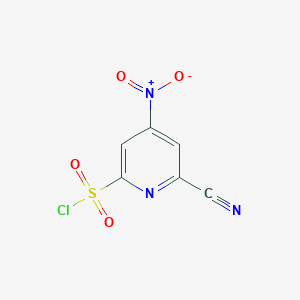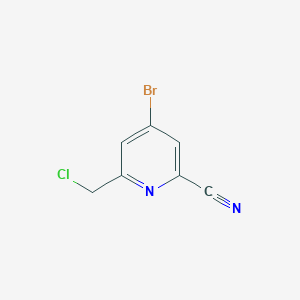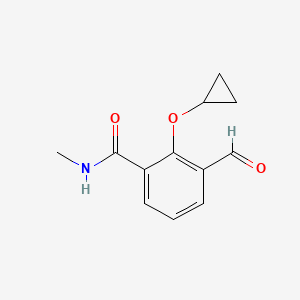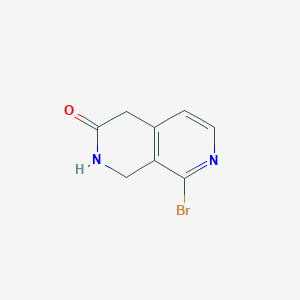
3-Formyl-2-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-2-hydroxybenzene-1-sulfonamide: is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.20 g/mol . This compound is characterized by the presence of a formyl group (-CHO), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3-formyl-2-hydroxybenzene. The process can be carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine . The reaction is usually conducted under mild conditions to prevent the decomposition of the formyl group.
Industrial Production Methods: Industrial production of 3-formyl-2-hydroxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formyl-2-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: 3-Carboxy-2-hydroxybenzene-1-sulfonamide
Reduction: 3-Hydroxymethyl-2-hydroxybenzene-1-sulfonamide
Substitution: Various ethers and esters depending on the substituents used
Applications De Recherche Scientifique
3-Formyl-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Mécanisme D'action
The mechanism of action of 3-formyl-2-hydroxybenzene-1-sulfonamide involves its interaction with biological molecules through its functional groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death .
Comparaison Avec Des Composés Similaires
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
3-Formyl-2-hydroxybenzoic acid: Similar structure but lacks the sulfonamide group.
2-Hydroxybenzene-1-sulfonamide: Lacks the formyl group.
Uniqueness: 3-Formyl-2-hydroxybenzene-1-sulfonamide is unique due to the presence of both the formyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H7NO4S |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
3-formyl-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-9)7(6)10/h1-4,10H,(H2,8,11,12) |
Clé InChI |
CILPKYKHWFZEFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


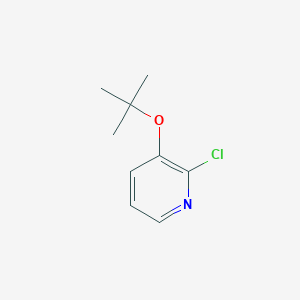

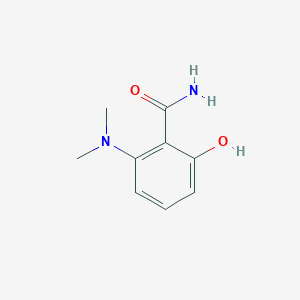
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
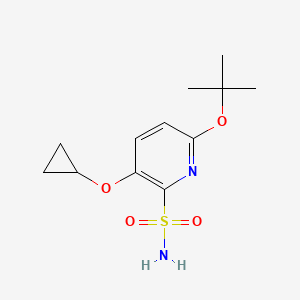

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
